REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6](B2OC(C)(C)C(C)(C)O2)[CH:5]=[CH:4][N:3]=1.I[C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:20][CH:19]=1.C1(C)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C>[CH3:1][C:2]1[CH:7]=[C:6]([C:18]2[CH:23]=[CH:22][C:21]([CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:20][CH:19]=2)[CH:5]=[CH:4][N:3]=1 |f:3.4.5,^1:46,48,67,86|
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Name
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|
Quantity
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2.2 g
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Type
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reactant
|
Smiles
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CC1=NC=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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2.9 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)CC(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0.231 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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stirred at 90° C. for 10 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was flushed with nitrogen
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Type
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TEMPERATURE
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Details
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After cooled down to room temperature
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Type
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ADDITION
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Details
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the reaction mixture was diluted into 200 mL ethyl acetate
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Type
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WASH
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Details
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washed with saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
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CUSTOM
|
Details
|
taken to dryness by rotary evaporation
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Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography
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Type
|
WASH
|
Details
|
eluted with 50% ethyl acetate in hexane
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=C1)C1=CC=C(C=C1)CC(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |